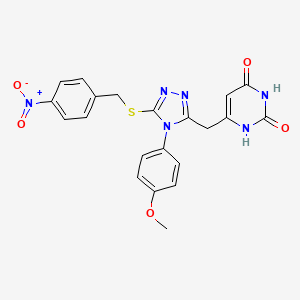![molecular formula C13H16N2O4 B14121764 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom, two oxygen atoms, and a spiro linkage
准备方法
The synthesis of 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diol under acidic conditions.
Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Final assembly: The spirocyclic core and the nitrophenyl group are then coupled under specific conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance efficiency.
化学反应分析
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in various chemical processes.
作用机制
The mechanism by which 8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.
相似化合物的比较
8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,3,8-Triazaspiro[4.5]decane: Known for its use as a scaffold in drug design, particularly for targeting G-protein coupled receptors.
1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but lacks the nitrophenyl group, which can significantly alter its reactivity and applications.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with potential as a kinase inhibitor, particularly for receptor-interacting protein kinase 1 (RIPK1).
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
属性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC 名称 |
8-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H16N2O4/c16-15(17)12-3-1-2-11(10-12)14-6-4-13(5-7-14)18-8-9-19-13/h1-3,10H,4-9H2 |
InChI 键 |
NLBXXEYZKQLAMV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


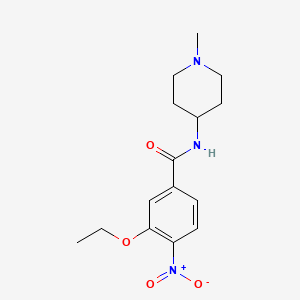

![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)
![3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B14121711.png)

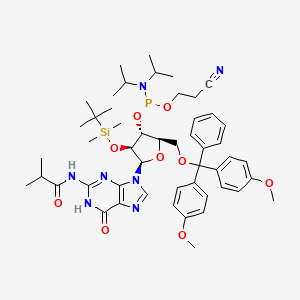
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
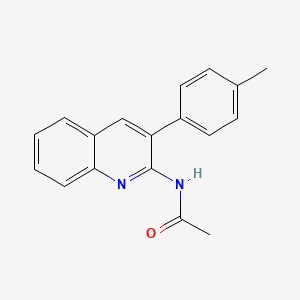
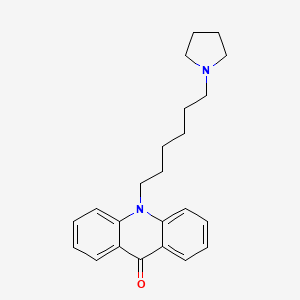

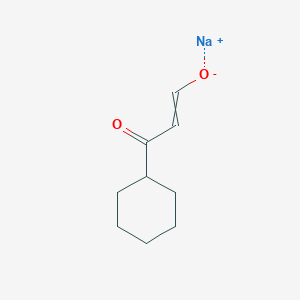
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B14121748.png)
